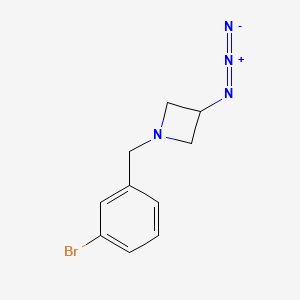

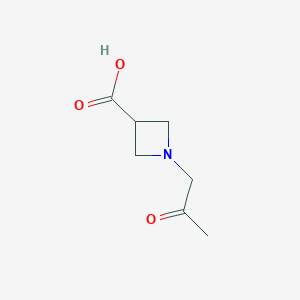

3-Azido-1-(3-methoxypropyl)azetidine

Overview

Description

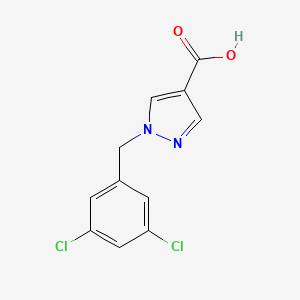

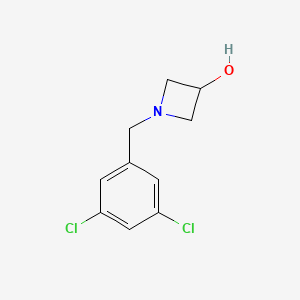

3-Azido-1-(3-methoxypropyl)azetidine is a chemical compound with the molecular formula C7H14N4O . It is used in the preparation of isoxazole-thiazole derivatives as GABA .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a four-membered azetidine ring. The replacement of gem-dinitro group with gemazidonitro group greatly reduces vapor pressure, melting point, and thermal decomposition temperature .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The aza Paternò–Büchi reaction is one of the most efficient ways to synthesize functionalized azetidines .Physical and Chemical Properties Analysis

This compound has a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% .Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Methods : A variety of methods have been developed for synthesizing azetidine derivatives, including 3-Azido-1-(3-methoxypropyl)azetidine. These methods often involve ring expansion reactions, azide-alkyne cycloadditions, and the manipulation of functional groups to achieve desired structural features (Drouillat et al., 2016; Stankovic et al., 2011).

Chemical Reactivity : The chemical reactivity of azetidine derivatives, including those with azido and methoxypropyl substituents, has been extensively studied. These compounds exhibit interesting behaviors in ring expansion reactions and nucleophilic substitutions, which are valuable for generating diverse molecular structures (Drouillat et al., 2016).

Medicinal Chemistry Applications

Anticancer Activity : Some azetidine derivatives have been evaluated for their anticancer properties. For instance, thiourea-azetidine hybrids have shown promising antiproliferative activity against various cancer cell lines, suggesting that azetidine derivatives could serve as a scaffold for designing novel anticancer agents (Parmar et al., 2021).

Antiviral Activity : Azetidine derivatives have also been explored for their potential antiviral activities. For example, novel prodrugs of 3'-azido-2',3'-dideoxythymidine (AZT) have been synthesized, aiming to improve the pharmacokinetic properties and enhance the anti-HIV activity of AZT (Vlieghe et al., 2001).

Drug Design and Delivery : The synthesis of azetidine derivatives has implications for drug design and delivery. For instance, azetidine-based compounds have been synthesized for use as intermediates in medicinal chemistry, highlighting their utility in the development of new therapeutics (Yang, 2010).

Future Directions

The future directions in the research of azetidines include the development of new reaction protocols that overcome some long-standing challenges within this field of research . The combination of different explosophoric groups in one molecular framework has been applied as a promising strategy for the development of energetic materials with unique properties .

Properties

IUPAC Name |

3-azido-1-(3-methoxypropyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O/c1-12-4-2-3-11-5-7(6-11)9-10-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDZAMRYBLYQBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC(C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.